molecular formula C6H8Cl2O B14488883 5,5-Dichloro-2-methylpenta-2,4-dien-1-ol CAS No. 63722-96-3

5,5-Dichloro-2-methylpenta-2,4-dien-1-ol

Cat. No.: B14488883
CAS No.: 63722-96-3
M. Wt: 167.03 g/mol
InChI Key: UJUDJWPNLNVVBR-UHFFFAOYSA-N
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Description

5,5-Dichloro-2-methylpenta-2,4-dien-1-ol: is a chemical compound with the molecular formula C6H8Cl2O . It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloro-2-methylpenta-2,4-dien-1-ol typically involves the chlorination of 2-methylpenta-2,4-dien-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The chlorination reaction is monitored closely to prevent over-chlorination and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloro-2-methylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dichloro-2-methylpenta-2,4-dien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dichloro-2-methylpenta-2,4-dien-1-ol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in electrophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-2,5-dimethylhexane
  • 5,5-Dichloro-1-pentanol
  • 5,5-Dichloro-2-methyl-2,4-pentadien-1-yl N-cyano-N’-phenylcarbamimidothioate

Uniqueness

5,5-Dichloro-2-methylpenta-2,4-dien-1-ol is unique due to its conjugated diene system and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

63722-96-3

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

5,5-dichloro-2-methylpenta-2,4-dien-1-ol

InChI

InChI=1S/C6H8Cl2O/c1-5(4-9)2-3-6(7)8/h2-3,9H,4H2,1H3

InChI Key

UJUDJWPNLNVVBR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C(Cl)Cl)CO

Origin of Product

United States

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